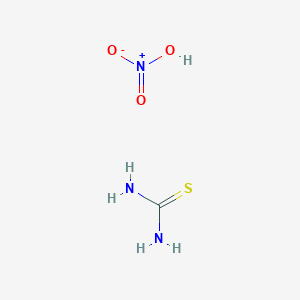
Thiourea, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea nitrate is a chemical compound formed by the combination of thiourea and nitric acid. It is known for its applications in various fields, including organic synthesis and industrial processes. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and when combined with nitric acid, it forms thiourea nitrate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiourea nitrate can be synthesized by adding thiourea to water in a reaction kettle, followed by heating with stirring. Once the solution begins to cool and crystals start to form, concentrated nitric acid (65 to 98 percent) is slowly added. The mixture is then cooled and subjected to suction filtration to obtain solid thiourea nitrate .
Industrial Production Methods: The industrial production of thiourea nitrate follows a similar method, with careful control of reaction conditions to ensure high yield and purity. The process involves the precise addition of nitric acid to a thiourea solution under controlled temperature and stirring conditions.
Chemical Reactions Analysis
Types of Reactions: Thiourea nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thiourea nitrate can be oxidized using strong oxidizing agents, leading to the formation of different sulfur-containing compounds.
Reduction: It can be reduced under specific conditions to yield thiourea and other related compounds.
Substitution: Thiourea nitrate can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfur dioxide, while reduction can yield thiourea.
Scientific Research Applications
Thiourea nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of photographic films, dyes, and other industrial products.
Mechanism of Action
Thiourea nitrate can be compared with other similar compounds, such as thiourea and urea:
Thiourea: Similar in structure but lacks the nitrate group.
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Uniqueness: Thiourea nitrate’s unique combination of sulfur and nitrate groups gives it distinct chemical properties and reactivity, making it valuable in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
- Thiourea
- Urea
- Selenourea
Properties
CAS No. |
55011-91-1 |
|---|---|
Molecular Formula |
CH5N3O3S |
Molecular Weight |
139.14 g/mol |
IUPAC Name |
nitric acid;thiourea |
InChI |
InChI=1S/CH4N2S.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4) |
InChI Key |
PABMYGSISSUOET-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















